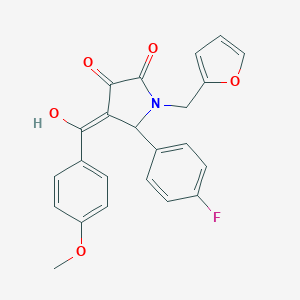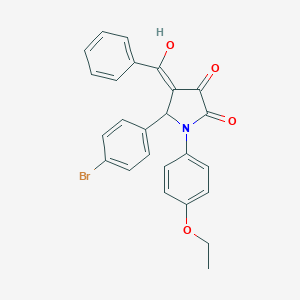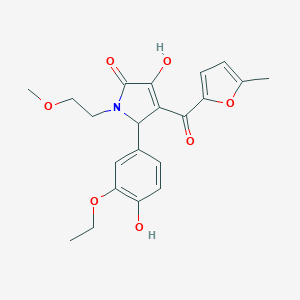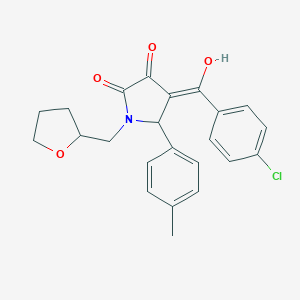![molecular formula C17H17Cl2N5S B266924 N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)
N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, commonly known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTA is a tetrazole-based compound that possesses unique properties, making it an attractive candidate for use in different scientific studies.
作用機序
DTTA exerts its biological effects by binding to specific targets in cells, leading to changes in cellular function. The exact mechanism of action of DTTA is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
DTTA has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, DTTA has been shown to induce cell death in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In material science, DTTA has been used to synthesize MOFs with specific properties, such as high surface area and gas storage capacity. In environmental science, DTTA has been used to remove heavy metal ions from contaminated water sources.
実験室実験の利点と制限
One of the main advantages of DTTA is its versatility, as it can be used in a range of scientific studies. Additionally, DTTA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of DTTA is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of DTTA. In medicinal chemistry, further studies are needed to determine the specific targets of DTTA and to optimize its efficacy as a potential drug candidate. In material science, research is needed to explore the potential applications of DTTA-based MOFs in areas such as catalysis and energy storage. In environmental science, further studies are needed to optimize the use of DTTA as a chelating agent for heavy metal ions, particularly in the context of wastewater treatment.
合成法
DTTA can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide, followed by the reaction of the resulting product with 3-mercapto propylamine. The final product is obtained through purification and crystallization steps.
科学的研究の応用
DTTA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DTTA has been shown to possess antitumor, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs. In material science, DTTA has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In environmental science, DTTA has been used as a chelating agent for heavy metal ions, which can have detrimental effects on the environment.
特性
製品名 |
N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
|---|---|
分子式 |
C17H17Cl2N5S |
分子量 |
394.3 g/mol |
IUPAC名 |
N-[(2,4-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N5S/c18-14-8-7-13(16(19)11-14)12-20-9-4-10-25-17-21-22-23-24(17)15-5-2-1-3-6-15/h1-3,5-8,11,20H,4,9-10,12H2 |
InChIキー |
BWKGWMMNQZDBEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)


![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)

![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)

